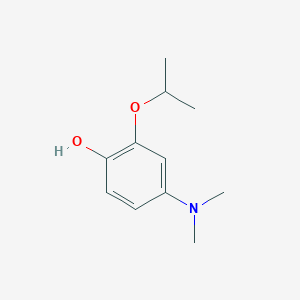

4-(Dimethylamino)-2-isopropoxyphenol

Description

4-(Dimethylamino)-2-isopropoxyphenol is a phenolic compound featuring a dimethylamino group (-N(CH₃)₂) at the para position (C4) and an isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2) relative to the hydroxyl group.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(dimethylamino)-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-11-7-9(12(3)4)5-6-10(11)13/h5-8,13H,1-4H3 |

InChI Key |

NCELDVBDFIUNES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 4-nitrophenol with dimethylamine and isopropyl alcohol under specific conditions. The nitro group is first reduced to an amino group, which then reacts with dimethylamine to form the dimethylamino group. The isopropoxy group is introduced through an etherification reaction with isopropyl alcohol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

Key Differences :

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% higher degree of conversion in polymerization reactions .

- Physical Properties : Resins containing the benzoate derivative demonstrate superior mechanical strength and stability, likely due to its ester group enhancing crosslinking efficiency. In contrast, the methacrylate’s acrylate backbone may introduce flexibility but reduce rigidity .

- Influence of Additives : Diphenyliodonium hexafluorophosphate (DPI) significantly boosts the methacrylate’s performance but has minimal impact on the benzoate, suggesting the latter’s inherent efficiency in redox initiation systems .

Structural Insight: The para-substituted dimethylamino group in the benzoate optimizes electron donation, whereas the methacrylate’s amino group is part of a bulkier acrylate chain, hindering molecular alignment.

4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol

Key Differences :

- Backbone Flexibility: 4,4'-(Propane-2,2-diyl)diphenol (bisphenol A analog) has a rigid propane bridge, while 4,4'-sulfonyldiphenol features a sulfonyl group (-SO₂-), creating a polar, electron-withdrawing center .

- Applications: The sulfonyl group enhances thermal stability and solubility in polar solvents, making 4,4'-sulfonyldiphenol suitable for high-performance polymers. In contrast, 4-(Dimethylamino)-2-isopropoxyphenol’s isopropoxy group may improve lipid solubility, favoring biomedical applications .

Michler’s Ketone (4,4'-Bis(Dimethylamino)Benzophenone)

Key Differences :

- Solubility: Michler’s ketone is water-insoluble due to its hydrophobic benzophenone core, whereas 4-(Dimethylamino)-2-isopropoxyphenol’s phenol and isopropoxy groups may confer moderate water solubility .

- Electronic Properties: The ketone group in Michler’s compound acts as a strong electron acceptor, making it a photosensitizer. The target compound’s phenol group, however, could serve as an electron donor, altering its UV absorption profile .

Sodium Naphthalene Sulfonate Derivatives (e.g., C.A.S. 860-22-0)

Key Differences :

- Ionic Character : The sodium sulfonate groups in C.A.S. 860-22-0 render it highly water-soluble and suitable as a dye intermediate. The target compound lacks ionic groups, limiting its solubility but enhancing organic phase compatibility .

- Applications: The naphthalene sulfonate’s conjugated system enables chromophore properties, while 4-(Dimethylamino)-2-isopropoxyphenol’s simpler structure may prioritize roles in drug delivery or antioxidant activity .

Pharmaceutical Derivatives (MM 0460 Series)

Key Differences :

- Bioactivity: The epoxy and methoxy groups in MM 0460.03 and MM 0460.05 suggest reactivity in crosslinking or prodrug systems, whereas the target compound’s phenol group may favor antioxidant or anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.